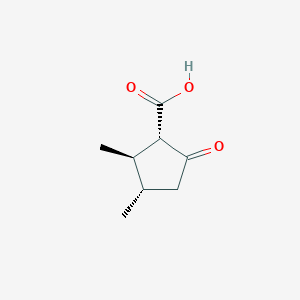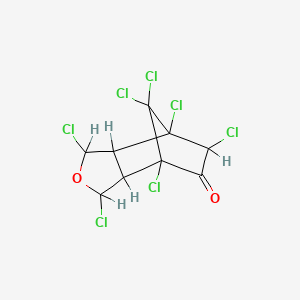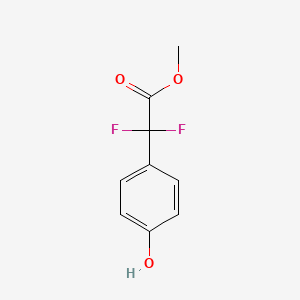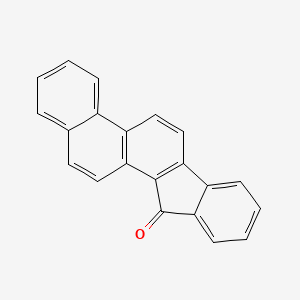
(1S,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. This compound is characterized by a cyclopentane ring substituted with two methyl groups, a ketone, and a carboxylic acid group. The stereochemistry of the compound is defined by the specific arrangement of its substituents, making it an important molecule for studying stereochemical effects in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the enantioselective aldol reaction, where a chiral auxiliary or catalyst is used to control the stereochemistry of the product. For example, the use of crystalline (diisopinocampheyl)borane in the presence of diethyl ether and hydrocinnamaldehyde can yield the desired compound with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of chiral intermediates, followed by selective functional group transformations to achieve the final product.
化学反应分析
Types of Reactions
(1S,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s reactivity and properties.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chlorine dioxide for oxidation , reducing agents such as sodium borohydride for reduction, and acid chlorides or amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with chlorine dioxide can yield sulfonic acid derivatives, while reduction with sodium borohydride can produce the corresponding alcohol.
科学研究应用
(1S,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying stereochemical effects in reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it useful for developing new pharmaceuticals or studying biochemical pathways.
作用机制
The mechanism of action of (1S,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the ketone group can participate in nucleophilic addition reactions. These interactions can influence the compound’s reactivity and biological activity, making it a valuable tool for studying molecular mechanisms and pathways.
相似化合物的比较
Similar Compounds
Similar compounds include other cyclopentane derivatives with different substituents or stereochemistry, such as (1R,2S)-2-aminocyclopentanecarboxylic acid and (1S,2R,3S)-2-amino-3-methylcyclopentanecarboxylic acid .
Uniqueness
The uniqueness of (1S,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its chiral nature makes it particularly valuable for studying stereochemical effects and developing enantioselective synthesis methods.
属性
CAS 编号 |
921210-57-3 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
(1S,2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-4-3-6(9)7(5(4)2)8(10)11/h4-5,7H,3H2,1-2H3,(H,10,11)/t4-,5+,7-/m0/s1 |
InChI 键 |
ULSQSYZPZBSCCO-BFHQHQDPSA-N |
手性 SMILES |
C[C@H]1CC(=O)[C@H]([C@@H]1C)C(=O)O |
规范 SMILES |
CC1CC(=O)C(C1C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14172680.png)

![Pyridine, 2-[1-amino-3-(diethylamino)propyl]-](/img/structure/B14172689.png)


![4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14172705.png)
![2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline](/img/structure/B14172708.png)



![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide](/img/structure/B14172737.png)
![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14172751.png)


